Hinesol

Vue d'ensemble

Description

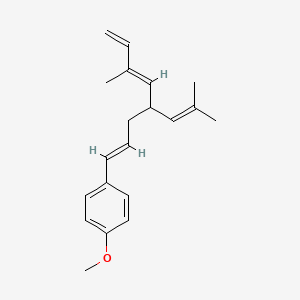

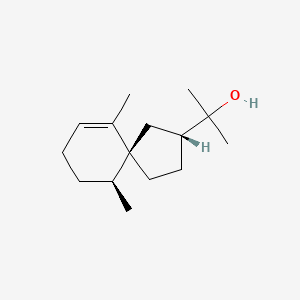

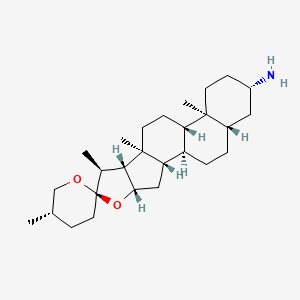

Hinesol is a unique sesquiterpenoid isolated from the Chinese traditional medicine, Atractylodes lancea rhizome . It is a natural product found in Guatteria friesiana, Cymbopogon schoenanthus, and other organisms .

Synthesis Analysis

The total synthesis of this compound involves an acid-catalysed rearrangement of an endo alcohol, followed by an oxidative cleavage resulting in the generation of a spiro-system . The synthesis of this compound from (–)–pinene has also been described .Molecular Structure Analysis

This compound has a molecular formula of C15H26O, with a molecular weight of 222.37 g/mol . Its IUPAC name is 2- (6,10-dimethylspiro [4.5]dec-9-en-3-yl)propan-2-ol . The structure of this compound can be viewed in 3D .Chemical Reactions Analysis

This compound has been found to undergo biotransformation when isolated from the essential oils of Atractylodes lancea rhizome by Aspergillus niger and Aspergillus cellulosae .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.37 g/mol, an XLogP3-AA of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 222.198365449 g/mol .Applications De Recherche Scientifique

Activité anticancéreuse

Le Hinesol, un composé isolé des huiles essentielles du rhizome d'Atractylodes lancea, s'est avéré inhiber la croissance cellulaire et induire l'apoptose dans les cellules leucémiques humaines HL-60 . Il a été suggéré que le this compound induit l'apoptose par l'intermédiaire de la voie de signalisation JNK dans les cellules HL-60 . Par conséquent, le this compound pourrait représenter un nouveau médicament ayant des indications dans le traitement de divers cancers, y compris la leucémie .

Activité antibactérienne

Le this compound a été identifié comme possédant une activité antibactérienne . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux agents antibactériens.

Activité antisudorifique

Le this compound a été identifié comme possédant une activité antisudorifique . Cela suggère qu'il pourrait être utilisé dans le traitement des affections liées à la transpiration excessive.

Activité hypoglycémique

Le this compound a été identifié comme possédant des activités hypoglycémiques . Cela suggère qu'il pourrait être utilisé dans la prise en charge du diabète.

Immunité antitumorale

Le this compound a été identifié comme possédant une immunité antitumorale . Cela suggère qu'il pourrait être utilisé dans le développement de nouvelles immunothérapies contre le cancer.

Composant d'huile essentielle

Le this compound est un composant majeur de l'huile essentielle extraite du rhizome d'Atractylodes lancea . Ces huiles essentielles ont diverses applications en aromathérapie et dans d'autres pratiques thérapeutiques.

Safety and Hazards

Mécanisme D'action

Target of Action

Hinesol, a unique sesquiterpenoid isolated from the Chinese traditional medicine, Atractylodes lancea rhizome, has been found to have significant effects on human leukemia HL-60 cells . The primary target of this compound is the c-Jun N-terminal kinase (JNK) signaling pathway in these cells .

Mode of Action

This compound interacts with its target, the JNK signaling pathway, by inducing its activation . This interaction leads to the onset of apoptosis, a form of programmed cell death . The activation of JNK precedes the onset of apoptosis, suggesting that the induction of apoptosis is a direct result of the interaction between this compound and the JNK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JNK signaling pathway . The activation of this pathway leads to the induction of apoptosis in the HL-60 cells . This results in characteristic features of apoptosis such as nuclear fragmentation and DNA fragmentation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis in human leukemia HL-60 cells . This is evidenced by the observation of characteristic features of apoptosis, such as nuclear fragmentation and DNA fragmentation, when HL-60 cells are treated with this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the contents of this compound in Atractylodes lancea are largely influenced by genetic factors, and clonal propagation could be an effective strategy for obtaining populations with high contents of essential oil compounds . The effects of interannual variability on the contents of the compounds were lower than those of genotype . In addition, the cultivated environmental factors were assessed by different locations, and the correlations between Hokkaido and Ibaraki grown plants based on this compound contents were high .

Analyse Biochimique

Biochemical Properties

Hinesol interacts with various biomolecules, playing a crucial role in biochemical reactions. It has been shown to induce apoptosis in leukemia cells, a process that involves the activation of c-Jun N-terminal kinase (JNK), but not p38 . This suggests that this compound’s biochemical activity may be linked to its interaction with these specific enzymes and proteins.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. In human leukemia HL-60 cells, this compound inhibits cell growth and induces apoptosis . This effect on cell function is likely due to its impact on cell signaling pathways, specifically the JNK signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces apoptosis in leukemia cells through the activation of JNK prior to the onset of apoptosis . This suggests that this compound may bind to and activate JNK, leading to changes in gene expression that result in apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it has been observed that the apoptosis-inducing activities of this compound in leukemia cells are much stronger than those of β-eudesmol, another compound isolated from the essential oil fraction .

Propriétés

IUPAC Name |

2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWHTQRTTHCUHW-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C([C@]12CC[C@H](C2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23811-08-7 | |

| Record name | Hinesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23811-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023811087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(hydroxymethyl)-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene-3-carbaldehyde](/img/structure/B1673172.png)